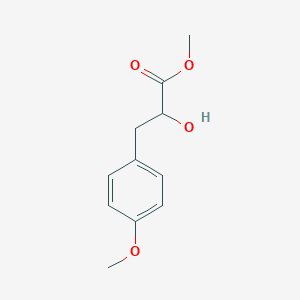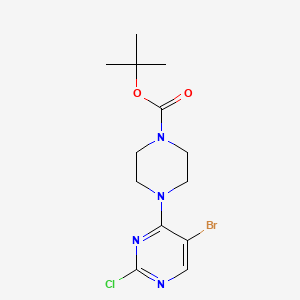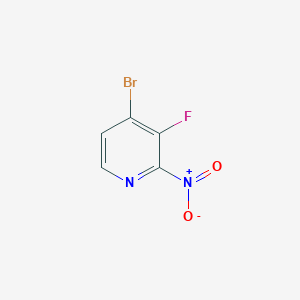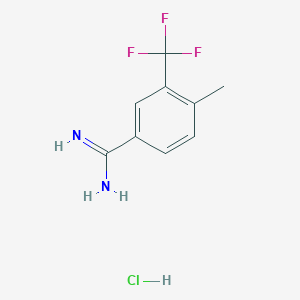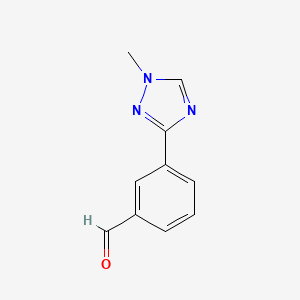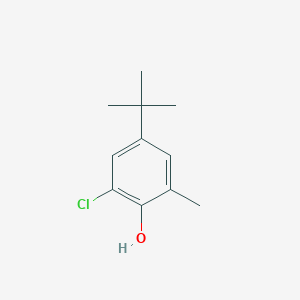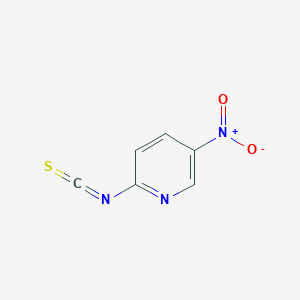
2-Isothiocyanato-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-5-nitropyridine is an organic compound with the molecular formula C6H3N3O2S It is a derivative of pyridine, characterized by the presence of both isothiocyanate and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-5-nitropyridine with thiophosgene or other thiocarbonyl transfer reagents to form the isothiocyanate group . Another approach is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treatment with carbon disulfide and a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for 2-Isothiocyanato-5-nitropyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isothiocyanato-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, often leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.
Addition Reactions: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents.
Addition: Amines or alcohols under mild conditions.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-5-nitropyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-5-nitropyridine involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 2-Isothiocyanato-3-nitropyridine
- 2-Isothiocyanato-4-nitropyridine
- 2-Isothiocyanato-6-nitropyridine
Comparison: 2-Isothiocyanato-5-nitropyridine is unique due to the specific positioning of the nitro and isothiocyanate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanato-nitropyridines, it may exhibit different biological activities and chemical properties due to the electronic and steric effects of the substituents .
Eigenschaften
Molekularformel |
C6H3N3O2S |
|---|---|
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
2-isothiocyanato-5-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-1-2-6(7-3-5)8-4-12/h1-3H |
InChI-Schlüssel |
MTLXTQRNQVKGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



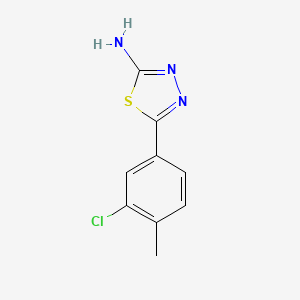
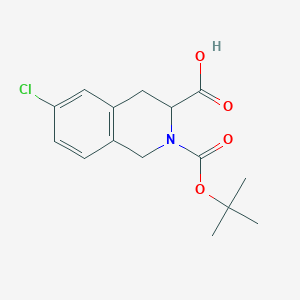
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
